n,n-Diethyl-n-methylethanaminium chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of reagents such as thionyl chloride and dimethylformamide, which can be efficient for the synthesis of acyl azides from carboxylic acids and nitriles from oximes . Additionally, the use of chlorosulfinyl compounds as condensing agents provides an efficient route to various products, including azetidinones and unsaturated amides . These methods could potentially be adapted for the synthesis of N,N-diethyl-n-methylethanaminium chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The crystal structure of a related compound, N-Carboxymethyl-N,N-diethylethanaminium chloride dihydrate, has been determined, showing a hydrogen-bonded corrugated ribbon structure with the quaternary ammonium ions attached by donor hydrogen bonds to water molecules . This information suggests that N,N-diethyl-n-methylethanaminium chloride may also form hydrogen bonds and have a significant interaction with water, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
The papers describe various chemical reactions involving quaternary ammonium compounds. For instance, N,N,N',N'-tetramethylethylenediaminium-N,N'-disulfonic acid chloride is used as a catalyst for the synthesis of organic compounds such as 4H-pyrano[2,3-c]pyrazoles, α-carbamatoalkyl-β-naphthols, and α-amidoalkyl-β-naphthols . These reactions are carried out under green, solvent-free, and mild conditions, indicating that quaternary ammonium compounds can be versatile catalysts in organic synthesis. This versatility might extend to N,N-diethyl-n-methylethanaminium chloride in similar reactions.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of N,N-diethyl-n-methylethanaminium chloride, they do provide information on related compounds. For example, the crystal structure analysis of a related compound suggests that it is likely to be hygroscopic and form stable hydrates . The reactivity of these compounds as dehydrating agents or catalysts in organic synthesis also indicates that they are likely to be reactive towards nucleophiles and could participate in a variety of chemical transformations .
Scientific Research Applications
Chemical Modification of Biopolymers
The chemical modification of xylan, a biopolymer, into various ethers and esters showcases the potential application of derivatives like N,N-Diethyl-N-methylethanaminium chloride in developing new materials with specific properties. This modification process, involving reactions with sodium monochloroacetate and similar compounds, aims to enhance the functional attributes of biopolymers, such as xylan esters. These esters can form nanoparticles suitable for drug delivery applications, indicating the role of such chemicals in medicinal chemistry and materials science. The study by Petzold-Welcke et al. (2014) highlights the diverse applications of chemically modified xylan, including as paper strength additives, flocculation aids, and antimicrobial agents, demonstrating the broad utility of N,N-Diethyl-N-methylethanaminium chloride in research and industrial applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Electrochemical Water Treatment
In the context of electrochemical processes, the use of chloride and bromide ions is crucial for the treatment of contaminated water. Radjenovic and Sedlak (2015) discuss the complexities involved in electrochemical oxidation, particularly how the presence of chloride ions affects the formation of toxic byproducts. This underlines the significance of understanding the role of compounds like N,N-Diethyl-N-methylethanaminium chloride in water treatment technologies, emphasizing the need for innovative solutions to minimize the formation of harmful byproducts while enhancing the efficacy of electrochemical treatment methods (Radjenovic & Sedlak, 2015).
Environmental and Health Considerations
While not directly related to N,N-Diethyl-N-methylethanaminium chloride, studies on the environmental and health impacts of similar chloride-containing compounds provide valuable insights into the potential implications of widespread chemical use. For instance, the review by Tsai (2013) on the herbicide paraquat delves into the environmental and health risks associated with chlorinated compounds, emphasizing the need for stringent regulatory measures and safe handling practices to mitigate adverse effects (Tsai, 2013).
Safety And Hazards
According to the safety data sheet, “n,n-Diethyl-n-methylethanaminium chloride” can cause skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
triethyl(methyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.ClH/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZJTWSUGSWJI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-57-8 (Parent) | |
Record name | N,N-Diethyl-N-methylethanaminium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044498 | |
Record name | N,N-Diethyl-N-methylethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylmethylammonium chloride | |
CAS RN |
10052-47-8 | |
Record name | Triethylmethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10052-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-N-methylethanaminium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010052478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethyl-N-methylethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-DIETHYL-N-METHYLETHANAMINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0TK7K977Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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